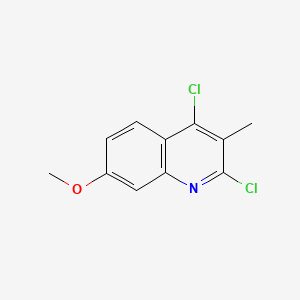
2,4-Dichloro-7-methoxy-3-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-7-methoxy-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methoxy-3-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, can be adapted to introduce the desired substituents on the quinoline ring . Another method involves the use of microwave irradiation to accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,4-Dichloro-7-methoxy-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2,4-Dichloro-7-methoxy-3-methylquinoline has several scientific research applications:
作用机制
The mechanism of action of 2,4-Dichloro-7-methoxy-3-methylquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Chloro-7-methoxy-2-methylquinoline: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
2,4-Dichloro-3-methylquinoline:
Uniqueness
2,4-Dichloro-7-methoxy-3-methylquinoline is unique due to the specific combination of chlorine and methoxy groups on the quinoline ring. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry, biology, and industry .
属性
分子式 |
C11H9Cl2NO |
|---|---|
分子量 |
242.10 g/mol |
IUPAC 名称 |
2,4-dichloro-7-methoxy-3-methylquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-10(12)8-4-3-7(15-2)5-9(8)14-11(6)13/h3-5H,1-2H3 |
InChI 键 |
NGFRWCWPSPTXOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C(C=C2)OC)N=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


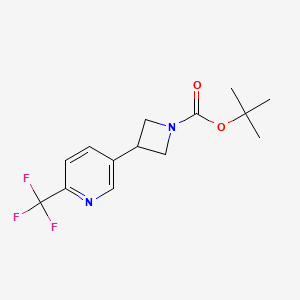
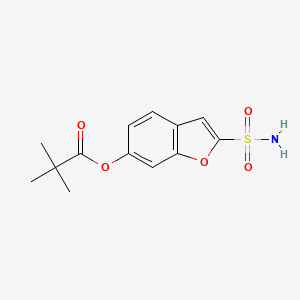
![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)

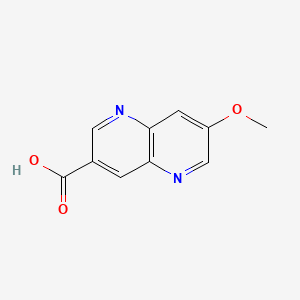
![4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid](/img/structure/B13933691.png)
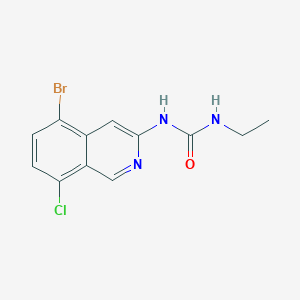
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)

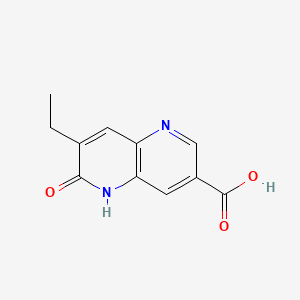
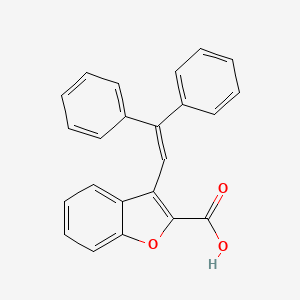
![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
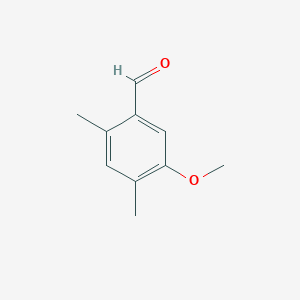
![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
